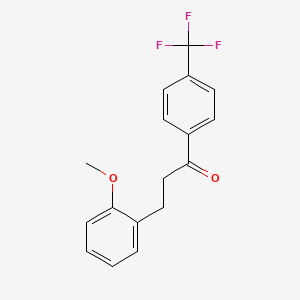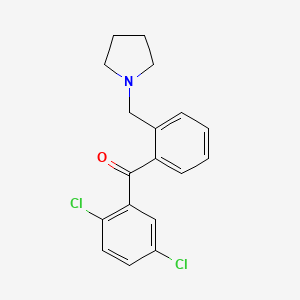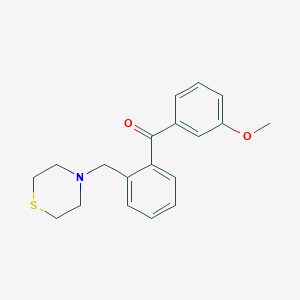
3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It’s not advised for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of related compounds often involves reflux conditions. For example, ethyl (E)-3-(2-methoxyphenyl)-2-butenoate was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours.
Molecular Structure Analysis
Phenolic compounds, which include methoxyphenyl compounds, are made of one or more hydroxyl groups directly attached to one or more aromatic rings .
Chemical Reactions Analysis
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine (7) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1 3,7]decan-1-amine (9) were synthesized as 5-HT 1A ligands .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
科学的研究の応用
Fluorescent Probes and Sensing Applications :
- Tanaka et al. (2001) developed 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to 3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone, which is applicable as a fluorescent probe for sensing magnesium and zinc cations. This compound is highly sensitive to pH changes, highlighting its potential in sensing applications (Tanaka et al., 2001).
Chemical Synthesis and Reactions :
- Raimer & Lindel (2013) demonstrated the use of a similar compound, 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, in Friedel-Crafts alkylations upon irradiation. This suggests a potential strategy for developing "cleaner" diazirines in chemical biology (Raimer & Lindel, 2013).
- Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally related to 3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone, and studied its reactions with various reagents, indicating its utility in organic synthesis (Pimenova et al., 2003).
Molecular Docking and Biochemical Studies :
- The study by H. et al. (2021) on 1-phenyl-3(4-methoxyphenyl)-2-propenone, a structurally similar compound, involved molecular docking with breast cancer and anti-malarial receptors. This implies potential applications in drug discovery and pharmaceutical research (H. et al., 2021).
Material Science and Optical Properties :
- Li et al. (2002) explored the tuning of optical properties in poly(thiophene)s, where methoxyphenyl derivatives (related to 3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone) played a crucial role. This research is significant for developing materials with enhanced solid-state emission, beneficial for optical device applications (Li et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZJSVFUXFFHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644191 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898770-33-7 |
Source


|
| Record name | 1-Propanone, 3-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)
![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)


